molecular formula C11H10N2O2 B2793318 Methyl 1-phenyl-1H-imidazole-4-carboxylate CAS No. 116343-89-6

Methyl 1-phenyl-1H-imidazole-4-carboxylate

Cat. No.: B2793318
CAS No.: 116343-89-6
M. Wt: 202.213
InChI Key: PLFZRIONUNNYOY-UHFFFAOYSA-N
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Description

Methyl 1-phenyl-1H-imidazole-4-carboxylate is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications. The presence of a phenyl group and a carboxylate ester in its structure makes this compound particularly interesting for various chemical reactions and applications.

Mechanism of Action

Target of Action

Methyl 1-phenyl-1H-imidazole-4-carboxylate is a derivative of imidazole, a five-membered heterocyclic compound . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their amphoteric nature . They can show both acidic and basic properties, allowing them to interact with a wide range of biological targets .

Biochemical Pathways

Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

It is known that the compound is highly soluble in water and other polar solvents , which could influence its bioavailability.

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities , suggesting that they could have diverse molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in water and other polar solvents could affect its distribution in the body and its interaction with biological targets. Additionally, factors such as pH and temperature could influence the compound’s stability and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-phenyl-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of phenylglyoxal with ammonium acetate and methyl formate. The reaction is usually carried out in the presence of a catalyst such as acetic acid, under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure the scalability and cost-effectiveness of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-phenyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-phenyl-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1H-imidazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

    Methyl 2-phenyl-1H-imidazole-4-carboxylate: Similar but with a different substitution pattern on the imidazole ring.

Uniqueness

Methyl 1-phenyl-1H-imidazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Biological Activity

Methyl 1-phenyl-1H-imidazole-4-carboxylate is a derivative of imidazole, a five-membered heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

1. Overview of Imidazole Derivatives

Imidazole derivatives, including this compound, have been widely studied for their broad range of biological activities. These compounds exhibit properties such as antibacterial, antifungal, anti-inflammatory, and antitumor activities due to their ability to interact with various biological targets .

2.1 Target Interactions

This compound acts primarily through:

  • Enzyme Inhibition : It inhibits enzymes such as xanthine oxidase and β-glucuronidase, leading to reduced oxidative stress and modulation of metabolic pathways.
  • Receptor Binding : The compound may serve as a ligand for specific receptors involved in cellular signaling pathways.

2.2 Biochemical Pathways

The compound influences several biochemical pathways:

  • Purine Metabolism : By inhibiting xanthine oxidase, it affects uric acid production, which is crucial in conditions like gout.
  • Cell Signaling : Modulates pathways that regulate gene expression and cellular metabolism.

3.1 Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth and fungal infections .

3.2 Anti-inflammatory Properties

The compound has shown potential in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

4.1 Antiviral Activity

In a study evaluating the antiviral properties of related imidazole derivatives, this compound was noted for its ability to inhibit viral replication in vitro. The compound displayed moderate activity against HIV-1 integrase interactions, suggesting potential as an antiviral agent .

4.2 Cytotoxicity and Selectivity Index

Research has highlighted the cytotoxic effects of this compound on cancer cell lines. For instance, certain derivatives demonstrated selective cytotoxicity with low IC50 values, indicating their potential as anticancer agents while maintaining a favorable selectivity index .

5. Data Tables

Biological Activity Effect IC50 (µM) Selectivity Index
AntiviralModerate inhibition of HIV-1 integraseVaries by derivativeVaries by derivative
CytotoxicitySelective against cancer cells<50 (varies)High (varies)
Anti-inflammatoryInhibition of COX enzymes19.45 - 42.10N/A

6. Conclusion

This compound is a promising compound with diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. Its mechanisms involve enzyme inhibition and modulation of key biochemical pathways. Ongoing research continues to explore its therapeutic applications and optimize its efficacy for clinical use.

This comprehensive overview underscores the significance of this compound in medicinal chemistry and its potential role in developing new therapeutic agents. Further studies are essential to fully elucidate its mechanisms and enhance its application in clinical settings.

Properties

IUPAC Name

methyl 1-phenylimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)10-7-13(8-12-10)9-5-3-2-4-6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFZRIONUNNYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred solution of 1H-imidazole-4-carboxylic acid (0.5 g, 0.00446 mmol), concentrated sulfuric acid (0.5 mL) and MeOH (20 mL) was heated to reflux overnight. The reaction mixture was concentrated under reduced pressure. The residue was diluted with cold water, extracted with ethyl acetate and washed the organic layer with sodium bicarbonate. The organic layer was dried over sodium sulfate and concentrated under reduced pressure to afford 325 mg (58% Yield) of 1H-imidazole-4-carboxylic acid methyl ester. A mixture of 1H-imidazole-4-carboxylic acid methyl ester (225 mg, 1.8 mmol), cuprous oxide (225 mg, 1.8 mmol), iodobenzene (736 mg, 3.6 mmol), 1,10-phenanthroline (320 mg, 1.8 mmol) and cesium carbonate (1.74 g, 5.3 mmol) in DMSO (2 mL) in a seal tube was subjected to reaction in a microwave reactor (time: 5 min, temp: 90° C., power: zero) The reaction mixture was filtered through celite and the filtrate collected was concentrated under reduced pressure. The residue was diluted with cold water, extracted with ethyl acetate, dried over sodium sulfate and concentrated under reduced pressure to afford the residue. Purification by column chromatography (using 60-120 silica gel and 50% ethyl acetate in hexane as eluent) to afford 200 mg (55% Yield) of 1-phenyl-1H-imidazole-4-carboxylic acid methyl ester. LiOH.H2O (143 mg, 3.4 mmol) was added to a stirred solution of 1-phenyl-1H-imidazole-4-carboxylic acid methyl ester (231 mg, 1.1 mmol) in a mixture of THF (3 mL), MeOH (1 mL), H2O (1 mL) and stirring was continued at ambient temperature for 3 hrs. The reaction mixture was concentrated under reduced pressure. Cold water was then added and acidified it with 10% aqueous HCl, the solid was collected to afford 180 mg (83.7% Yield) of 1-phenyl-1H-imidazole-4-carboxylic acid.
Quantity
225 mg
Type
reactant
Reaction Step One
[Compound]
Name
cuprous oxide
Quantity
225 mg
Type
reactant
Reaction Step One
Quantity
736 mg
Type
reactant
Reaction Step One
Quantity
320 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.74 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

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